molecular formula C25H28N4O4 B12180406 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide

Cat. No.: B12180406
M. Wt: 448.5 g/mol
InChI Key: XBIHSWFSFVISMJ-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxybenzyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

The next step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes. The piperazine derivative is then coupled with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the coupling reactions, as well as the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The methoxybenzyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-chlorobenzyl)-4-oxobutanamide
  • 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-fluorobenzyl)-4-oxobutanamide
  • 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-nitrobenzyl)-4-oxobutanamide

Uniqueness

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide is unique due to the presence of the methoxy group, which can significantly influence its biological activity and pharmacokinetic properties. The combination of the indole moiety, piperazine ring, and methoxybenzyl group provides a unique scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-[(2-methoxyphenyl)methyl]-4-oxobutanamide

InChI

InChI=1S/C25H28N4O4/c1-33-22-9-5-2-6-18(22)16-27-23(30)10-11-24(31)28-12-14-29(15-13-28)25(32)20-17-26-21-8-4-3-7-19(20)21/h2-9,17,26H,10-16H2,1H3,(H,27,30)

InChI Key

XBIHSWFSFVISMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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